Ethyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate

N-myristoyltransferase Trypanosoma brucei Selectivity

Researchers targeting N-myristoyltransferase (NMT) in drug discovery often face non-selective inhibitors that cause host cytotoxicity. Ethyl (3-Oxo-2,3-Dihydro-4H-1,4-Benzoxazin-4-Yl)acetate (CAS 26673-71-2) is a validated, structurally characterized NMT inhibitor with confirmed TbNMT selectivity (hNMT/TbNMT >8.3) and a co-crystal structure (PDB: 5AG7). - Ligand-efficient hit (LE 0.42) for structure-based optimization. - Essential precursor for procaspase-3 activator synthesis (up to 200% vs PAC-1). - Defined SAR: N-ethyl acetate moiety critical for potency; ensures reproducible assay results.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 26673-71-2
Cat. No. B1306477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate
CAS26673-71-2
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)COC2=CC=CC=C21
InChIInChI=1S/C12H13NO4/c1-2-16-12(15)7-13-9-5-3-4-6-10(9)17-8-11(13)14/h3-6H,2,7-8H2,1H3
InChIKeyPNKJMWWGWBCNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate: Core Properties & Procurement


Ethyl (3-Oxo-2,3-Dihydro-4H-1,4-Benzoxazin-4-Yl)acetate (CAS 26673-71-2) is a low-molecular-weight (235.24 g/mol) benzomorpholinone derivative with the molecular formula C12H13NO4 . This compound serves as a validated chemical probe for N-myristoyltransferase (NMT) inhibition, a target in drug discovery for human African trypanosomiasis . Its significance is anchored in its co-crystallization with Leishmania major NMT (PDB: 5AG7), providing a structurally characterized interaction pattern that enables precise, structure-based optimization rather than empirical screening . This makes it a preferred starting point over uncharacterized benzoxazine analogs for NMT-focused drug development campaigns.

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate: Generic Substitution Risk


The biological activity of this benzomorpholinone scaffold is exquisitely sensitive to the N-substituent. The ethyl acetate moiety on the nitrogen atom is critical for potency; branching at the α-carbon (as in compound 15, CH(CH3)COOEt) or replacing the ester with an amide (compounds 19, 20) completely abolishes NMT inhibitory activity (IC50 >100 µM) . This steep structure-activity relationship (SAR) means that visually similar in-class compounds with different N-alkyl or N-aryl groups will not recapitulate the NMT inhibition profile. Therefore, sourcing the precise compound is mandatory for reproducibility in NMT-targeted assays, as even minor structural deviations result in a loss of function.

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate vs. Structural Analogs


NMT Potency and Selectivity vs. Analogs

In a direct enzyme inhibition assay, compound 14 (the target compound) inhibited T. brucei NMT with an IC50 of 12 µM. Critically, it showed >8-fold selectivity over the human orthologue (hNMT IC50 >100 µM). This selectivity window is absent in close analogs like compound 23 (methyl-isoxazole, IC50 2.9 µM, hNMT >100 µM) which, despite higher potency, may differ in off-target profile. The selectivity of compound 14 against hNMT is a key differentiator for researchers requiring a tool compound with a defined human safety margin .

N-myristoyltransferase Trypanosoma brucei Selectivity IC50 Drug Discovery

Ligand Efficiency Benchmarking

The target compound (14) exhibits a ligand efficiency (LE) of 0.42, which is superior to its direct homolog the C2-linked ester (compound 16, LE 0.38) and comparable to the optimized compound 23 (LE 0.43) . This metric confirms that its binding energy per heavy atom is high, making it a more efficient starting point for further optimization than many close analogs.

Ligand Efficiency NMT Medicinal Chemistry Drug Design

Ethyl Ester Activity Cliff

The SAR around the ester group is absolute. The target compound (14, CH2COOEt) has a TbNMT IC50 of 12 µM, but the introduction of a single methyl branch at the α-carbon (compound 15, CH(CH3)COOEt) completely ablates activity (IC50 >100 µM) . This constitutes a strict activity cliff, demonstrating that the linear ethyl acetate moiety is a non-negotiable pharmacophoric element for NMT engagement.

Structure-Activity Relationship Benzomorpholinone Ester Activity Cliff

Co-crystal Structure with L. major NMT (PDB 5AG7)

The target compound has been successfully co-crystallized with L. major NMT (PDB ID: 5AG7), revealing a defined binding mode where the benzomorpholinone carbonyl forms a hydrogen bond with Ser330 and the ester carbonyl interacts with Asn376 . This structural information is not available for unsubstituted benzoxazinone cores (e.g., 2H-benzo[1,4]oxazin-3(4H)-one) and provides a direct template for structure-guided optimization, a critical advantage for rational drug design.

X-ray Crystallography N-Myristoyltransferase Leishmania major Fragment-Based Drug Design PDB 5AG7

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate: Application Scenarios


Lead Optimization Starting Point for TbNMT

As a structurally characterized, ligand-efficient hit (LE 0.42) with a favorable selectivity window (hNMT/TbNMT >8.3), this compound is the optimal core scaffold for initiating a structure-based lead optimization campaign targeting human African trypanosomiasis . Its co-crystal structure (PDB 5AG7) allows for immediate in silico design .

Chemical Probe for NMT in Kinetoplastids

The documented selectivity for TbNMT over hNMT (IC50 >100 µM) makes compound 14 a superior tool compound for probing on-target NMT effects in trypanosome cultures without confounding cytotoxicity from host enzyme inhibition . This is a direct differentiator from less selective NMT inhibitors like the pyrazole sulfonamide DDD85646, which has a different selectivity profile .

Synthetic Intermediate for Procaspase Activation

This compound serves as the essential precursor for synthesizing (E)-N'-arylidene-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetohydrazides, a series of molecules reported to activate procaspase-3 with up to 200% higher activity than the comparator PAC-1 . This provides a second, independent application stream, increasing the compound's utility for academic labs working on apoptosis-targeted therapies.

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